

An In-depth Technical Guide to Chloridazon and its Primary Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **Chloridazon** and its primary metabolites, desphenyl-**chloridazon** (DPC) and methyl-desphenyl-**chloridazon** (MeDPC). The focus is on the chemical properties, environmental fate, analytical methodologies for detection, and metabolic pathways of these compounds. This document is intended to serve as a valuable resource for professionals involved in environmental science, analytical chemistry, and toxicology.

Introduction to Chloridazon

Chloridazon, a selective systemic herbicide, has been historically used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] It functions by inhibiting photosynthesis in target plant species.[1] However, due to the persistence and mobility of its degradation products in the environment, particularly in water sources, its use has been restricted in many regions.[4] The primary metabolites of concern are desphenyl-**chloridazon** and methyl-desphenyl-**chloridazon**, which are formed through microbial degradation in the soil.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Chloridazon** and its primary metabolites is presented in the table below.



Property	Chloridazon	Desphenyl- chloridazon (DPC)	Methyl-desphenyl- chloridazon (Me- DPC)
IUPAC Name	5-amino-4-chloro-2- phenylpyridazin- 3(2H)-one	5-amino-4-chloro-1,2- dihydropyridazin-3- one	5-amino-4-chloro-2- methylpyridazin- 3(2H)-one
Molecular Formula	C10H8CIN3O	C4H4CIN3O	C5H6CIN3O
Molecular Weight	221.64 g/mol	145.55 g/mol	159.57 g/mol
CAS Number	1698-60-8	6339-19-1	17254-80-7
Appearance	Colorless solid	-	-
Water Solubility	340 mg/L at 20 °C	More water-soluble than Chloridazon	More water-soluble than Chloridazon
Log K₀w	1.29	-	-

Environmental Fate and Occurrence

Chloridazon undergoes microbial degradation in the soil to form its primary metabolites, desphenyl-**chloridazon** (DPC) and methyl-desphenyl-**chloridazon** (Me-DPC).[5] These metabolites are more polar and persistent than the parent compound, leading to their increased mobility in soil and subsequent leaching into groundwater and surface water.[1][4]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of **Chloridazon** and its metabolites in various environmental matrices.

Table 1: Concentrations in Water Samples



Compound	Matrix	Concentration Range (µg/L)	Average Concentration (µg/L)	Location
Chloridazon	Surface Water	0.01 - 0.89	0.01 ± 0.06	Hesse, Germany[6]
Desphenyl- chloridazon (DPC)	Surface Water	up to 7.4	0.72 ± 0.81	Hesse, Germany[6]
Methyl- desphenyl- chloridazon (Me- DPC)	Surface Water	Detected	-	Hesse, Germany[6]
Chloridazon	Groundwater	-	-	-
Desphenyl- chloridazon (DPC)	Groundwater	up to 1.9	-	Unconsolidated aquifer[7]
Methyl- desphenyl- chloridazon (Me- DPC)	Groundwater	up to 0.75	-	Unconsolidated aquifer[7]
Desphenyl- chloridazon (DPC)	Drinking Water	up to 9.1	0.48	Baden- Württemberg, Germany
Desphenyl- chloridazon (DPC)	Mineral Water	up to 0.35	0.15	Baden- Württemberg, Germany

Table 2: Concentrations in Soil and Plant Samples



Compound	Matrix	Concentration Range	Notes
Chloridazon	Soil	Initial concentration of 1.034 mg/kg decreased to 0.074 mg/kg after 128 days.	DT ₅₀ of approximately 43 days.[8]
Desphenyl- chloridazon (DPC)	Soil	Increased up to 370 μg/kg.	Concentrations increased with depth and time.[9]
Methyl-desphenyl- chloridazon (Me-DPC)	Soil	Increased up to 16 μg/kg.	Concentrations increased with depth and time.[9]
Chloridazon	Maize (Leaves and Stems)	Detected	-
Desphenyl- chloridazon (DPC)	Maize (Leaves, Stems, and Grains)	Detected	-

Experimental Protocols

The analysis of **Chloridazon** and its polar metabolites typically involves extraction from the sample matrix followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Quick Polar Pesticides (QuPPe) Method

The QuPPe method is a widely used and effective procedure for the extraction of polar pesticides from various matrices.

Protocol for Water Samples:

 Directly inject an aliquot of the filtered water sample into the LC-MS/MS system. For low concentrations, a large volume injection (e.g., 100 μL) can be employed.



Protocol for Soil and Plant Samples:

- Homogenize 10 g of the sample.
- Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).
- Shake vigorously for a specified time (e.g., 1 minute).
- Centrifuge the sample to separate the solid and liquid phases.
- Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
- For complex matrices, a freeze-out step can be included after extraction to precipitate interfering compounds.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC) or a reversed-phase C18 column (e.g., Phenomenex Aqua C18) is suitable.
- Mobile Phase A: Water with an additive such as ammonium formate (e.g., 5 mM) and formic acid (e.g., 0.1%).
- Mobile Phase B: Acetonitrile or methanol with similar additives.
- Gradient: A typical gradient starts with a high percentage of organic phase, which is gradually decreased to elute the polar analytes.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 20 μL.
- Column Temperature: 30 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions:



- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to achieve the best sensitivity for all compounds.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

Table 3: Exemplary MRM Transitions

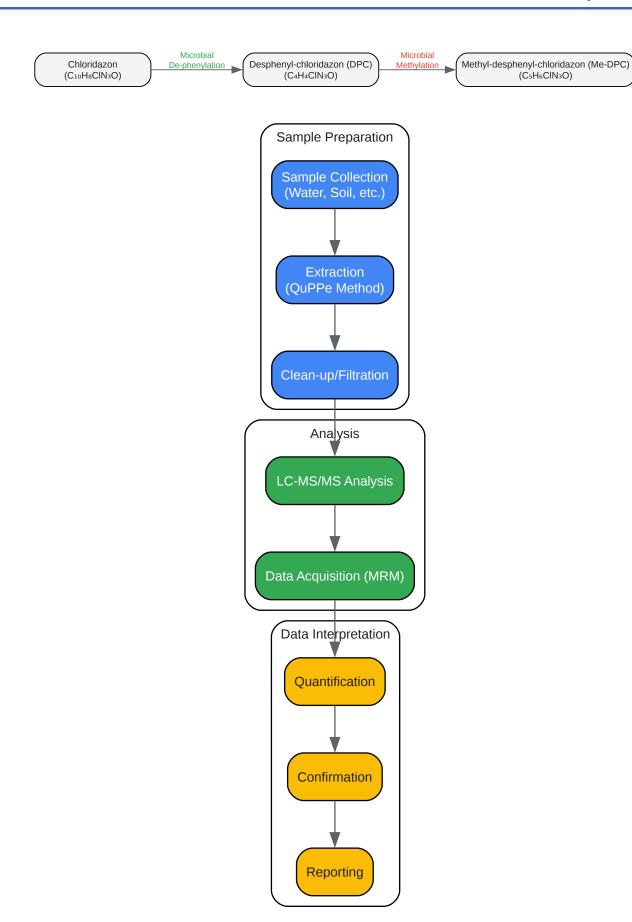
Compound	Precursor lon (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Chloridazon	222.1	104.1	77.1	20-30
Desphenyl- chloridazon (DPC)	146.0	102.0	75.0	15-25
Methyl- desphenyl- chloridazon (Me- DPC)	160.0	116.0	89.0	15-25

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Signaling Pathways and Workflows Metabolic Pathway of Chloridazon

The primary metabolic pathway of **Chloridazon** in the environment involves the microbial cleavage of the phenyl group, leading to the formation of desphenyl-**chloridazon**. Further methylation can then result in the formation of methyl-desphenyl-**chloridazon**.







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